Quantified Inhibitory Activity of N-Propylisatin vs. N-Methyl and N-Ethyl Isatins Against Butyrylcholinesterase (BChE)
In a direct comparative study of N-alkyl isatins, 1-propyl-1H-indole-2,3-dione (Compound 4c) demonstrates a distinct inhibitory profile against butyrylcholinesterase (BChE). Its potency is quantitatively differentiated from the shorter-chain N-methyl (4b) and N-ethyl analogs [1].
| Evidence Dimension | Inhibition of Butyrylcholinesterase (BChE) |
|---|---|
| Target Compound Data | IC50 = 257 µM |
| Comparator Or Baseline | N-Methyl Isatin: IC50 = 193 µM; N-Ethyl Isatin: Data not reported in this specific assay |
| Quantified Difference | The N-methyl analog (4b) is 1.33-fold more potent (IC50 193 µM) than the N-propyl derivative (4c) (IC50 257 µM) against BChE. |
| Conditions | In vitro enzymatic assay using human BChE; values are mean ± SEM from three replicates. |
Why This Matters
This data provides a precise, quantifiable benchmark for BChE inhibition, allowing researchers to select the N-propyl scaffold when the 1.33-fold difference in potency, compared to the N-methyl analog, is a required parameter for their study.
- [1] Alcorn, K. N., et al. (2024). Evaluation of N-alkyl isatins and indoles as acetylcholinesterase and butyrylcholinesterase inhibitors. *J Enzyme Inhib Med Chem*, 39(1), 2286935. DOI: 10.1080/14756366.2023.2286935 View Source
